N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
Description
N-{1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a synthetic compound featuring a hybrid heterocyclic scaffold. Its structure integrates:
- Adamantane-1-carboxamide: A rigid, lipophilic bicyclic hydrocarbon known to enhance bioavailability and metabolic stability .
- 1,3-Thiazol-2-yl core: A five-membered aromatic ring containing sulfur and nitrogen, often associated with diverse biological activities.
- 3,4-Dimethoxyphenyl substituent: An electron-rich aromatic group that may influence receptor binding or solubility.
- 3-Methyl-1H-pyrazol-5-yl linker: A nitrogen-containing heterocycle contributing to structural diversity and intermolecular interactions.
This compound’s design likely aims to optimize pharmacokinetic and pharmacodynamic properties through synergistic effects of its substituents.
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-15-6-23(28-24(31)26-11-16-7-17(12-26)9-18(8-16)13-26)30(29-15)25-27-20(14-34-25)19-4-5-21(32-2)22(10-19)33-3/h4-6,10,14,16-18H,7-9,11-13H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJDUBNWFNOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=CS5)C6=CC(=C(C=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an adamantane core with a thiazole and pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 420.51 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 | 0.08 | |
| 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol | Various | 40 nM (MAOs) |
The anticancer activity is attributed to the ability of these compounds to inhibit key enzymes involved in tumor growth and proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that certain pyrazole derivatives can reduce inflammation effectively:
These findings suggest that the compound may be a viable candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities:
These results highlight the compound's potential as an antimicrobial agent.
Case Studies
Several studies have focused on the synthesis and evaluation of biological activity for compounds related to this compound. For example:
Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 cells using the MTT assay. The most potent derivative displayed an IC50 value comparable to standard chemotherapeutics.
Study 2 : In vivo models were employed to assess the anti-inflammatory effects of the compound in carrageenan-induced paw edema in rats. Results showed significant reduction in paw swelling compared to control groups.
Comparison with Similar Compounds
N-Substituted-5-(Adamantan-1-yl)-1,3,4-Thiadiazole-2-Amines (Compounds I–III)
5-(Adamantan-1-yl)-4-R-1,2,4-Triazole-3-Thiones
- Structure : Triazole-thione core instead of thiazole-pyrazole .
- Activity : Demonstrated antihypoxic effects in rat models, suggesting adamantane’s role in neuroprotective activity. The query compound’s thiazole-pyrazole system may offer improved target specificity .
Analogues with 3,4-Dimethoxyphenyl Substituents
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (Compound 7)
Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Structure : Fused pyrimidine-pyridine core with 3,4-dimethoxyphenyl .
- Activity : Piperazine/amine substituents enhance CNS penetration. The query compound’s adamantane may provide similar blood-brain barrier traversal without requiring basic nitrogen .
Substituted Thiazole/Pyrazole Analogues
N-{1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
Pyrazolo[3,4-d]pyrimidin-6-yl Adamantane Carboxamide
- Structure : Pyrazolo-pyrimidine core replaces thiazole .
- Activity : Fluorophenyl substitution may increase metabolic stability. The query compound’s thiazole could offer a broader activity spectrum due to sulfur’s polarizability .
Key Findings
Adamantane’s Role : Enhances lipophilicity and stability across analogues but may require heterocyclic tailoring (e.g., thiazole vs. triazole) for target-specific effects .
3,4-Dimethoxyphenyl vs. Simpler Substitutents : The dimethoxy group improves electronic interactions but may require structural rigidity (e.g., thiazole core) to avoid metabolic cleavage .
Thiazole Superiority : Compared to thiadiazoles or triazoles, the thiazole-pyrazole system in the query compound balances polarity and bioactivity, making it a promising candidate for further development.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the thiazole and pyrazole rings, followed by coupling with the adamantane-carboxamide moiety. Key steps include:
- Cyclization : Use hydrazine derivatives and thiourea precursors under alkaline conditions to form the thiazole ring .
- Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrazole-thiazole intermediate to adamantane-1-carboxylic acid .
- Optimization : Control reaction temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to improve yield (65–78%) and purity (>95%) .
Q. How is structural characterization validated for this compound?
Methodological validation includes:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazole and pyrazole rings. 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in substituent orientation .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected ~500–550 g/mol) with <2 ppm error .
- X-ray crystallography : Optional for unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (MIC range: 2–16 µg/mL) .
- Cytotoxicity : Screen in HEK-293 or HepG2 cells via MTT assay (IC > 50 µM indicates selectivity) .
- Enzyme inhibition : Assess binding to cytochrome P450 isoforms (CYP3A4/CYP2D6) to predict metabolic stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Thiazole modifications : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency but monitor cytotoxicity trade-offs .
- Adamantane substitution : Introduce fluorine at the bridgehead position to improve blood-brain barrier penetration for CNS-targeted applications .
- Pyrazole alkylation : Vary methyl groups at the pyrazole 3-position to modulate logP (target range: 2.5–3.5) and solubility .
Q. What computational strategies resolve contradictions in bioactivity data?
- Molecular docking : Use AutoDock Vina to model interactions with NMDA receptors (PDB ID: 5FXH). High docking scores (>−9 kcal/mol) correlate with neuroprotective effects .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. RMSD < 2 Å indicates robust binding .
- QSAR modeling : Train models on datasets with IC values against C. albicans (R > 0.7) to predict novel analogs .
Q. How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~3–5 hours in rodents) and bioavailability (<30% due to first-pass metabolism) .
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites in liver microsomes .
- Formulation optimization : Develop PEGylated nanoparticles to enhance solubility and reduce renal clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
